molecular formula C17H16N6O5 B13464762 3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Cat. No.: B13464762
M. Wt: 384.3 g/mol
InChI Key: IVIIQLFDMSGIEK-UHFFFAOYSA-N
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Description

The compound 3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a piperidine-2,6-dione core, a pyrrolidine ring, and an azidoethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction with a suitable amine.

    Attachment of the Azidoethoxyphenyl Group: This step involves the nucleophilic substitution of an appropriate phenyl derivative with an azidoethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione: can be compared with similar compounds such as:

    3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,5-dione: Similar structure but different positioning of the dioxo groups.

    3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,4-dione: Different positioning of the dioxo groups.

    3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,3-dione: Different positioning of the dioxo groups.

The uniqueness of This compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N6O5

Molecular Weight

384.3 g/mol

IUPAC Name

3-[3-[3-(2-azidoethoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H16N6O5/c18-22-19-6-7-28-11-3-1-2-10(8-11)20-12-9-15(25)23(17(12)27)13-4-5-14(24)21-16(13)26/h1-3,8-9,13,20H,4-7H2,(H,21,24,26)

InChI Key

IVIIQLFDMSGIEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCN=[N+]=[N-]

Origin of Product

United States

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